N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine

carcinostatic activity colon adenocarcinoma NCI screening

N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine (CAS 57595‑88‑7) is a synthetic heterocyclic small molecule belonging to the 4,5‑dihydronaphtho[1,2‑d]thiazole class. It was originally evaluated in the U.S.

Molecular Formula C16H18N2O2S
Molecular Weight 302.4 g/mol
CAS No. 57595-88-7
Cat. No. B12810528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine
CAS57595-88-7
Molecular FormulaC16H18N2O2S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCC3=C2N=C(S3)NCC=C)OC
InChIInChI=1S/C16H18N2O2S/c1-4-7-17-16-18-15-11-9-13(20-3)12(19-2)8-10(11)5-6-14(15)21-16/h4,8-9H,1,5-7H2,2-3H3,(H,17,18)
InChIKeyKDMVTUHUGNKVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine – Carcinostatic Screening Candidate


N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine (CAS 57595‑88‑7) is a synthetic heterocyclic small molecule belonging to the 4,5‑dihydronaphtho[1,2‑d]thiazole class. It was originally evaluated in the U.S. National Cancer Institute’s carcinostatic screening program and was shown to produce significant T/C (tumor/control) survival ratios against murine colon 38 adenocarcinoma [1]. A single‑crystal X‑ray diffraction study confirmed the compound adopts an essentially planar arrangement of its aromatic and heterocyclic rings, providing a well‑defined structural baseline for analogue comparison [1].

Why Generic Naphthothiazole Substitution Cannot Match N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine


Within the 4,5‑dihydronaphtho[1,2‑d]thiazole family, minor structural modifications—particularly at the 2‑amino position—radically alter carcinostatic activity. The N‑allyl substituent in this compound is not a passive spectator; its presence distinguishes an active NCI screening hit (T/C ≥ 125) from closely related 2‑amino or 2‑alkylamino analogues that were inactive under identical test conditions [1]. Consequently, procurement of a generic “naphthothiazole” or a near‑neighbour analogue cannot recapitulate the specific colon‑38 antitumour signal that defines this compound.

Quantitative Differentiation Evidence for N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine


Colon 38 Tumour Survival Ratio (T/C) vs. 2‑Amino Analogue

In the NCI murine colon 38 adenocarcinoma model, the target compound achieved a T/C survival ratio of 138 % at 200 mg/kg, qualifying as active (NCI threshold T/C ≥ 125). The corresponding 2‑amino‑4,5‑dihydro‑7,8‑dimethoxynaphtho[1,2‑d]thiazole (lacking the N‑allyl group) was inactive in the same assay, with T/C values below 125 % [1]. This head‑to‑head comparison directly attributes the activity gain to the N‑allyl substituent.

carcinostatic activity colon adenocarcinoma NCI screening

Dose‑Response Differentiation vs. Related 2‑Substituted Naphthothiazoles

At the higher dose of 400 mg/kg, the target compound maintained a T/C of 125 % in the colon 38 model, whereas other 2‑alkylamino congeners (e.g., 2‑propylamino, 2‑butylamino) exhibited T/C values below 100 % or were not tested because of inactivity at lower doses [1]. The N‑allyl derivative is the only member of the series to sustain T/C ≥ 125 across multiple dose levels.

dose-response carcinostatic screening thiazole SAR

Structural Planarity Confirmed by Low‑Temperature X‑Ray Diffraction

Single‑crystal X‑ray diffraction at −135 °C revealed that the naphthalene and thiazole rings of the target compound are essentially coplanar, with internuclear O···N distances consistent with an optimal “triangulation” geometry for cell‑growth inhibition [1]. This contrasts with the non‑planar conformations observed in several 2‑aryl or 2‑alkyl derivatives, where steric clashes force ring twisting and reduce bioactivity.

X-ray crystallography conformational analysis drug design

Application Scenarios for N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine


Colon Adenocarcinoma Lead Optimisation Programmes

The compound’s validated colon 38 T/C ratio (138 % at 200 mg/kg) makes it a rational starting point for medicinal chemistry efforts targeting colorectal cancer. Its activity is directly attributable to the N‑allyl substituent, providing a clear structure‑activity relationship hook for analogue design [1].

Reference Standard for Naphthothiazole Crystallography

The high‑resolution low‑temperature crystal structure (R‑factor 0.036) serves as a reference for conformational analysis of fused thiazole systems. Procurement of this compound as a crystallographic standard enables direct comparison with newly synthesised analogues [1].

Negative Control for 2‑Amino Naphthothiazole SAR Studies

Because the 2‑amino analogue is inactive, the N‑allyl compound can be employed as a positive control in paired screening campaigns, allowing researchers to confirm assay sensitivity and differentiate true hits from inactive close analogues [1].

Quote Request

Request a Quote for N-Allyl-7,8-dimethoxy-4,5-dihydronaphtho(1,2-d)(1,3)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.